Anti-Proliferative Potency Ranking: Ligustilide vs. Senkyunolide A vs. Butylidenephthalide in HT-29 Colon Cancer Cells
In a direct head-to-head comparison using the [3H]-thymidine incorporation assay on HT-29 human colon adenocarcinoma cells, the three major Angelica sinensis phthalides displayed markedly different anti-proliferative potencies. Z-Ligustilide (LGT) achieved an IC50 of 60.63 ± 6.79 µM, senkyunolide A (SKA) was slightly more potent at 54.17 ± 5.10 µM, while n-butylidenephthalide (BLP) was approximately 4-fold weaker at 236.90 ± 18.22 µM [1]. This single-study, same-assay ranking provides direct quantitative justification for selecting ligustilide over butylidenephthalide when intermediate-to-high anti-proliferative potency is required.
| Evidence Dimension | Anti-proliferative IC50 in HT-29 colon cancer cells |
|---|---|
| Target Compound Data | Z-Ligustilide (LGT): IC50 = 60.63 ± 6.79 µM |
| Comparator Or Baseline | Senkyunolide A (SKA): IC50 = 54.17 ± 5.10 µM; Butylidenephthalide (BLP): IC50 = 236.90 ± 18.22 µM |
| Quantified Difference | Ligustilide is ~3.9-fold more potent than butylidenephthalide; ~1.1-fold less potent than senkyunolide A |
| Conditions | [3H]-thymidine incorporation assay, HT-29 human colon adenocarcinoma cells |
Why This Matters
The 4-fold potency gap between ligustilide and butylidenephthalide in the same assay directly informs compound selection for oncology-focused research programs and avoids potency underestimation from inappropriate analog substitution.
- [1] Kan, W.L.T. et al. (2008). Study of the anti-proliferative effects and synergy of phthalides from Angelica sinensis on colon cancer cells. Journal of Ethnopharmacology, 120(1), 36–43. View Source
